molecular formula C15H18N2O B12133051 3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No.: B12133051
M. Wt: 242.32 g/mol
InChI Key: VFDIGQLCUZEPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves the reaction of 4-methoxyphenyl derivatives with suitable azepine precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . This method involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

InChI

InChI=1S/C15H18N2O/c1-18-13-8-6-12(7-9-13)14-11-16-15-5-3-2-4-10-17(14)15/h6-9,11H,2-5,10H2,1H3

InChI Key

VFDIGQLCUZEPFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCCCC3

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.